4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid
Description
The compound 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid features a bicyclic thieno[3,2-b]pyridine core fused with a dihydro-pyridine ring. Key functional groups include a tert-butyloxycarbonyl (Boc) protective group and a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, while the carboxylic acid enables salt formation, influencing solubility and bioavailability.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-7-8(11(15)16)6-10-9(14)4-5-19-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZHAVSWPJQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=C1C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique thieno-pyridine structure. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,2-b]pyridine core, which is known for various biological activities. The presence of the carbamate group (from the 2-methylpropan-2-yl moiety) enhances its pharmacological properties.
Research indicates that compounds similar to 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs), which are critical in mediating inflammatory responses.
- Cell Signaling Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that similar thieno-pyridine derivatives have shown antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving related compounds:
| Activity Type | Compound Reference | IC50 Value (µM) | Remarks |
|---|---|---|---|
| LOX Inhibition | 5-(tert-butoxycarbonyl)-thiazolo | 0.11 | Strong inhibition in cell-free assays |
| Antimicrobial | Thieno-pyridine derivatives | 10-50 | Effective against Gram-positive bacteria |
| Cytotoxicity | Pyridine derivatives | 5-20 | Induced apoptosis in cancer cell lines |
Case Studies
- Inflammation Models : In murine models of inflammation, compounds structurally related to 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli.
- Cancer Research : A study evaluating the cytotoxic effects of thieno-pyridine derivatives on human cancer cell lines showed that these compounds can induce apoptosis via mitochondrial pathways, suggesting their potential as anticancer agents.
- Antimicrobial Studies : Investigations into the antimicrobial efficacy of thieno-pyridine compounds revealed notable activity against Staphylococcus aureus, supporting their use in treating bacterial infections.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of thieno[3,2-b]pyridine exhibit promising anticancer properties. The structural features of Boc-thieno[3,2-b]pyridine allow for modifications that can enhance its activity against various cancer cell lines.
- Antimicrobial Properties : Compounds containing the thieno[3,2-b]pyridine moiety have been studied for their antimicrobial effects. The introduction of the Boc group may improve the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that thieno[3,2-b]pyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Organic Synthesis Applications
- Building Block in Synthesis : Boc-thieno[3,2-b]pyridine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.
- Ligand Development : This compound can be used to develop ligands for metal catalysts in organic reactions. The thieno[3,2-b]pyridine structure can coordinate with metals, facilitating catalytic processes.
Data Table of Applications
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a derivative of Boc-thieno[3,2-b]pyridine showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of Boc-thieno[3,2-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
- Neuroprotective Potential : A recent investigation into neuroprotective effects revealed that Boc-thieno[3,2-b]pyridine could reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents, suggesting its potential role in neurodegenerative disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyridine Derivatives
Compound 11a ()
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a dihydro-pyrimidine ring.
- Substituents: 2,4,6-Trimethylbenzylidene, cyano (CN), and 5-methylfuran-2-yl groups.
- Key Data : Melting point (243–246°C), yield (68%), and spectroscopic confirmation of NH and CN groups.
- Comparison: The absence of a Boc group and carboxylic acid in 11a limits its utility in reactions requiring acid functionality.
Compound C3 ()
- Core Structure: Thieno[2,3-c]pyridine.
- Substituents : Ethyl ester at position 4.
- Comparison: The ester group is more prone to hydrolysis than the Boc group, affecting stability.
Pyrimidine and Pyrrolo-Pyridine Derivatives
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()
- Core Structure : Pyrimidine ring.
- Substituents : Chloro, methyl, and carboxylic acid groups.
- Comparison: The pyrimidine core lacks the sulfur atom present in thieno-pyridines, reducing aromatic thiophene-related interactions. The chloro and methyl substituents increase lipophilicity, which may differ from the Boc group’s steric effects .
7-Oxopyrrolo[3,2-b]pyridine-6-carboxylic Acid Derivatives ()
- Core Structure : Pyrrolo[3,2-b]pyridine.
- Substituents : Carboxylic acid and variable groups.
- Comparison: The pyrrolo system’s nitrogen atom enables hydrogen bonding, unlike the sulfur in thieno-pyridines.
Comparative Data Table
Key Findings and Insights
Structural Influence on Reactivity: The Boc group in the target compound offers superior hydrolytic stability compared to esters (e.g., C3) but may introduce steric hindrance . The thieno[3,2-b]pyridine core’s sulfur atom enhances aromaticity relative to pyrimidines or pyrrolo-pyridines, affecting electronic interactions .
Functional Group Impact: Carboxylic acid groups (target and ) enable salt formation, improving aqueous solubility compared to neutral substituents like CN or esters .
Synthetic Considerations: Yields for thieno-pyridine analogs (e.g., 68% for 11a) suggest moderate synthetic efficiency, though the target’s Boc protection may require optimized conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-thieno[3,2-b]pyridine-6-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect reactive amines, as seen in structurally similar compounds (e.g., Ethyl 2-amino-6-Boc derivatives) .
Cyclization : Use thiophene or pyridine precursors in cyclization reactions under acidic or catalytic conditions to form the thieno-pyridine core .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or LiOH in aqueous THF/MeOH .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature/pH to avoid side reactions like Boc-group cleavage .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (e.g., 2.0 µL injection volume, acetonitrile/water gradient) to assess purity >97% .
- Structural Confirmation :
- NMR : Analyze and spectra for characteristic peaks (e.g., Boc-group tert-butyl protons at δ 1.4 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M–H] ions) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and stereochemistry .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The Boc-protected carboxylic acid is sensitive to acidic conditions (e.g., TFA cleavage) and prolonged exposure to light/moisture .
- Storage : Store at –20°C under inert gas (N/Ar) in sealed, light-resistant vials. Use desiccants (e.g., silica gel) to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
Derivatization : Modify the Boc group (e.g., replace with other protecting groups like Fmoc) or alter the thieno-pyridine core (e.g., introduce halogens or methyl groups) .
Biological Assays : Test derivatives for target activity (e.g., enzyme inhibition, antimicrobial activity) using in vitro assays (IC/EC determination) .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinases or GPCRs .
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, pH, solvent concentrations). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for MIC testing) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies and identify outliers .
Q. What computational strategies are effective for predicting the compound’s metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) .
- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., oxidation of the thiophene ring) .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with cytochrome P450 enzymes.
- Toxicity Profiles : No in vivo studies on acute/chronic toxicity in model organisms.
- Polymorphism : Unresolved crystal structures for salt or co-crystal forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
